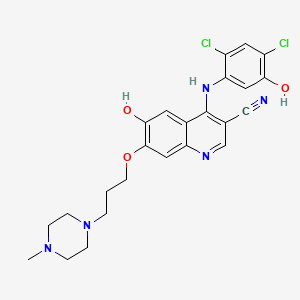
5,6-Dihydroxy-Des(dimethoxy) Bosutinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydroxy-Des(dimethoxy) Bosutinib: is a derivative of bosutinib, a tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia (CML). This compound is characterized by the presence of two hydroxyl groups replacing the methoxy groups in the bosutinib structure, which may alter its pharmacological properties and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-Des(dimethoxy) Bosutinib typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This is achieved through a series of cyclization reactions.
Introduction of the hydroxyl groups: This step involves the demethylation of the methoxy groups present in bosutinib, followed by hydroxylation.
Final coupling reactions:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl groups in 5,6-Dihydroxy-Des(dimethoxy) Bosutinib can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 5,6-Dihydroxy-Des(dimethoxy) Bosutinib can be used as a model compound to study the effects of hydroxylation on the pharmacological properties of tyrosine kinase inhibitors.
Biology: The compound can be used in biological assays to investigate its effects on cellular signaling pathways, particularly those involving tyrosine kinases.
Medicine: Research into this compound may provide insights into the development of new therapeutic agents for the treatment of CML and other cancers.
Industry: The compound can be used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
作用机制
5,6-Dihydroxy-Des(dimethoxy) Bosutinib exerts its effects by inhibiting the activity of tyrosine kinases, particularly the BCR-ABL fusion protein found in CML cells. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the proliferation and survival of cancer cells.
Molecular Targets and Pathways:
BCR-ABL fusion protein: The primary target in CML.
SRC family kinases: Secondary targets that may also be inhibited by the compound.
相似化合物的比较
Bosutinib: The parent compound, which contains methoxy groups instead of hydroxyl groups.
Dasatinib: Another tyrosine kinase inhibitor used in the treatment of CML.
Imatinib: The first tyrosine kinase inhibitor developed for CML treatment.
Uniqueness: 5,6-Dihydroxy-Des(dimethoxy) Bosutinib is unique due to the presence of hydroxyl groups, which may enhance its solubility and alter its interaction with biological targets compared to its methoxy-containing counterpart, bosutinib.
属性
CAS 编号 |
2468737-94-0 |
|---|---|
分子式 |
C24H25Cl2N5O3 |
分子量 |
502.4 g/mol |
IUPAC 名称 |
4-(2,4-dichloro-5-hydroxyanilino)-6-hydroxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H25Cl2N5O3/c1-30-4-6-31(7-5-30)3-2-8-34-23-12-19-16(9-22(23)33)24(15(13-27)14-28-19)29-20-11-21(32)18(26)10-17(20)25/h9-12,14,32-33H,2-8H2,1H3,(H,28,29) |
InChI 键 |
YATLVPNWKIGHJX-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)O)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


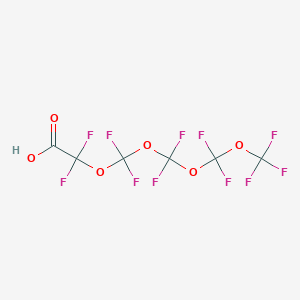
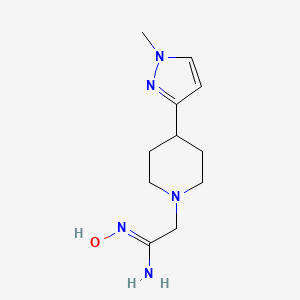
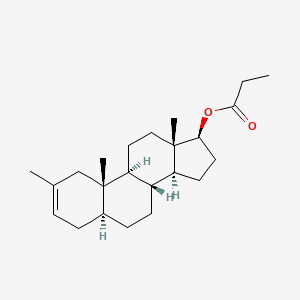
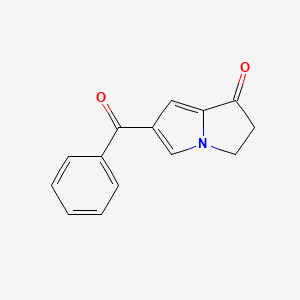

![(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)
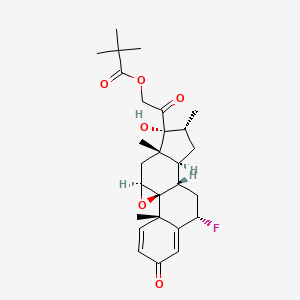

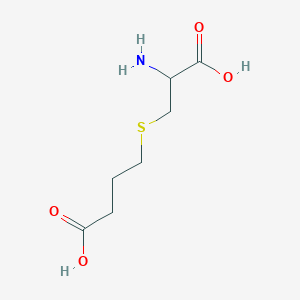
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxy-N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]hept-6-enamide](/img/structure/B13425500.png)
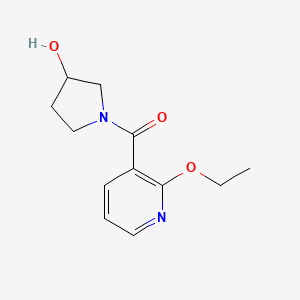
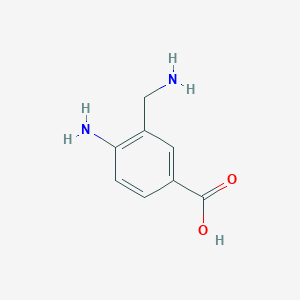
![(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13425529.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425531.png)
